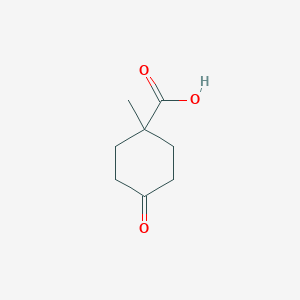

1-Methyl-4-oxocyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFRXDSPVDAITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626906 | |

| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-41-0 | |

| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-oxocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-oxocyclohexanecarboxylic Acid

CAS Number: 24463-41-0

This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexanecarboxylic acid, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds to offer insights into its potential properties, synthesis, and biological applications.

Physicochemical Properties

This compound is a solid organic compound.[1] Key quantitative data for the compound and its related structures are summarized below for comparative analysis.

| Property | This compound | Methyl 1-Methyl-4-oxocyclohexane-1-carboxylate | 4-Oxocyclohexanecarboxylic acid |

| CAS Number | 24463-41-0[2] | 37480-41-4 | 874-61-3 |

| Molecular Formula | C8H12O3[2] | C9H14O3 | C7H10O3 |

| Molecular Weight | 156.18 g/mol [2] | 170.21 g/mol | 142.15 g/mol |

| Boiling Point | Not available | 80-83 °C @ 0.2 Torr | 309.7±35.0 °C @ 760 mmHg |

| Purity | ≥97%[2] | Not specified | Not specified |

| Storage | Room temperature[2] | Inert gas (2-8°C) | Not specified |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential logical workflow for the synthesis of this compound, starting from a known precursor.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol for a Related Precursor: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate

A detailed protocol for a closely related precursor, methyl 4-oxocyclohexane-1-carboxylate, has been documented.[1] This compound could potentially be methylated and subsequently hydrolyzed to yield the target molecule.

Materials:

-

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)

-

Dimethylformamide (DMF) (240 ml)

-

Sodium chloride (0.445 mole)

-

Water (0.89 mole)

-

Dichloromethane

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF.

-

Add sodium chloride and water to the solution under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for 48 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).

-

Dry the combined organic extracts over MgSO4 and remove the solvent to yield a yellow oil.

-

The crude product is then purified by vacuum distillation.[1]

Potential Biological Activity and Experimental Protocols

Direct biological activity data for this compound is not currently available in the public domain. However, the cyclohexanecarboxylic acid scaffold is present in various biologically active molecules, suggesting potential for applications in drug discovery. Derivatives of cyclohex-1-ene-1-carboxylic acid have been reported to exhibit anti-inflammatory, antiproliferative, and antimicrobial activities.

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological profile of this compound, the following are standard experimental protocols for assessing relevant activities.

1. MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which can indicate cell viability and cytotoxicity.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The medium is replaced with fresh medium containing MTT solution and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathway Involvement

There is no direct evidence linking this compound to specific signaling pathways. However, related structures have been investigated for their effects on inflammatory pathways. For instance, some cyclohexanecarboxylic acid derivatives have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.

The following diagram illustrates a generalized workflow for investigating the effect of a test compound on a signaling pathway.

Caption: A general experimental workflow for studying signaling pathway modulation.

Spectroscopic Data

Conclusion

This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a framework based on the properties and synthesis of related compounds. The detailed experimental protocols for biological screening offer a starting point for researchers to investigate the potential therapeutic applications of this and similar molecules. Further research is warranted to fully elucidate the synthesis, properties, and biological activity of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-4-oxocyclohexanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on closely related analogs and general methodologies for the determination of its physical characteristics.

Chemical Identity

This compound is a derivative of cyclohexanecarboxylic acid featuring a methyl group at the 1-position and a ketone at the 4-position.

| Identifier | Value |

| IUPAC Name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid |

| Molecular Formula | C₈H₁₂O₃[1] |

| Molecular Weight | 156.18 g/mol [1] |

| CAS Number | 24463-41-0[1][2] |

| Canonical SMILES | CC1(CCC(=O)CC1)C(=O)O |

Physical Properties

| Property | Value for this compound | Value for 1-Methyl-1-cyclohexanecarboxylic acid (for comparison) |

| Melting Point | Data not available | 36-39 °C (lit.) |

| Boiling Point | Data not available | 234 °C (lit.) |

| Density | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Solid[2] | Solid |

The physical properties of carboxylic acids are largely dictated by their ability to form hydrogen bonds. Generally, their boiling points are higher than those of alcohols with similar molecular weights due to the formation of stable hydrogen-bonded dimers. Solubility in water decreases as the carbon chain length increases[4][5][6]. Shorter-chain carboxylic acids are typically soluble in water, while those with longer chains are more soluble in organic solvents[6].

Experimental Protocols

While specific experimental determinations for this compound are not published, the following are general, well-established protocols for determining the key physical properties of a solid carboxylic acid.

3.1. Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

3.2. Determination of Solubility

The solubility of a compound in various solvents can be determined by the following procedure.

Synthesis Pathway

While a specific synthesis protocol for this compound is not detailed in the searched literature, a common route would involve the carboxylation of a suitable precursor. A related synthesis is that of methyl 4-oxocyclohexane-1-carboxylate from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate[7]. The synthesis of 1-methylcyclohexanecarboxylic acid can be achieved through the carboxylation of 1-methylcyclohexanol with formic acid and sulfuric acid[8].

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Methyl-4-oxo-cyclohexanecarboxylic acid | 24463-41-0 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. savemyexams.com [savemyexams.com]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Methyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key data for 1-Methyl-4-oxocyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Identifiers

This compound is a derivative of cyclohexanecarboxylic acid featuring a methyl group at the 1-position and a ketone at the 4-position. This substitution pattern provides a unique chemical scaffold for further functionalization.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-methyl-4-oxocyclohexane-1-carboxylic acid[1] |

| CAS Number | 24463-41-0[1][2][3] |

| Molecular Formula | C₈H₁₂O₃[3] |

| Molecular Weight | 156.18 g/mol [3] |

| SMILES | O=C1CCC(CC1)(C)C(=O)O |

| InChI Key | YRFRXDSPVDAITF-UHFFFAOYSA-N[1] |

A 2D representation of the chemical structure is provided in the diagram below.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 79-81 °C | [1] |

| LogP (Predicted) | 1.2204 | [4] |

| Polar Surface Area (Predicted) | 54.37 Ų | [4] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound (CAS 24463-41-0) is not extensively documented in readily accessible literature. However, a plausible synthetic route can be inferred from known organic chemistry transformations. A potential pathway is outlined in the diagram below. This proposed synthesis starts from a known precursor and involves a key hydrolysis step.

Note: This is a theoretical pathway and would require experimental validation and optimization.

Spectroscopic Data

At present, publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound (CAS 24463-41-0) is limited. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound for unambiguous identification and characterization. Predicted NMR spectra may be available through specialized chemical software and databases.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

As previously mentioned, detailed and verified experimental protocols for the synthesis and analysis of this compound are not widely published. Researchers in need of this compound may need to develop a synthetic route based on established methodologies for similar structures, such as those involving the functionalization of cyclohexanone or cyclohexanecarboxylic acid derivatives. Careful monitoring and characterization at each step would be essential.

The following diagram outlines a general workflow that could be adapted for the synthesis and purification of this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to expand upon the available data for this compound.

References

A Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 1-methyl-4-oxocyclohexanecarboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 2.2 - 2.6 | Multiplet | 4H | -CH₂-C=O |

| 1.5 - 1.9 | Multiplet | 4H | -CH₂-C(CH₃)- |

| ~1.3 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~210 | Quaternary | C=O (Ketone) |

| ~180 | Quaternary | C=O (Carboxylic Acid) |

| ~45 | Quaternary | -C(CH₃)- |

| ~37 | Secondary | -CH₂-C=O |

| ~35 | Secondary | -CH₂-C(CH₃)- |

| ~25 | Tertiary | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid |

| ~2950 | Medium-Strong | C-H Stretch | Aliphatic |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1250 | Medium | C-O Stretch | Carboxylic Acid |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 156 | Molecular Ion [M]⁺ |

| 141 | [M - CH₃]⁺ |

| 111 | [M - COOH]⁺ |

| 98 | McLafferty rearrangement product |

| 55 | Common fragment from cyclohexanone ring |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols for a solid organic compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample for solution-state NMR analysis.

-

Sample Preparation : Accurately weigh 5-20 mg of the solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the mixture until the solid is fully dissolved.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.[1] The liquid column should be about 4-5 cm high.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C). Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

2.2 Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid samples.

-

Instrument Preparation : Ensure the ATR crystal (often diamond or zinc selenide) is clean.[2] Record a background spectrum.

-

Sample Application : Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application : Use the pressure anvil to press the sample firmly against the crystal, ensuring good contact.[2]

-

Data Collection : Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.

-

Cleaning : After measurement, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol).

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

-

Sample Introduction : Introduce a small amount of the solid sample into the ion source, often via a direct insertion probe.[3] The sample will be heated in a vacuum to induce vaporization.[4]

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[3]

-

Detection : A detector measures the abundance of ions at each m/z value.[3]

-

Data Presentation : The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an unknown organic molecule like this compound.

Caption: Logical workflow for structure elucidation using spectroscopic methods.

References

- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. 1-methyl-4-oxocyclohexane-1-carboxylic acid - CAS:24463-41-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

1-Methyl-4-oxocyclohexanecarboxylic acid synthesis from methyl 4-oxocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-methyl-4-oxocyclohexanecarboxylic acid from its precursor, methyl 4-oxocyclohexane-1-carboxylate. This synthesis is a valuable process for researchers in medicinal chemistry and drug development, as the target molecule can serve as a key building block in the synthesis of various biologically active compounds.

Synthetic Strategy: A Two-Step Approach

The conversion of methyl 4-oxocyclohexane-1-carboxylate to this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the hydrolysis of the ester functionality to yield the corresponding carboxylic acid. This is followed by a selective methylation at the alpha-position to the newly formed carboxyl group.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in the table below for easy reference and comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Methyl 4-oxocyclohexane-1-carboxylate | C₈H₁₂O₃ | 156.18[1] | Colorless liquid | 6297-22-9[1][2] |

| 4-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | 142.15[3] | Solid | 874-61-3[3] |

| This compound | C₈H₁₂O₃ | 156.18 | Not available | 24463-41-0 |

Experimental Protocols

Detailed experimental procedures for each step of the synthesis are provided below. These protocols are based on established chemical transformations and have been adapted for this specific synthesis.

Step 1: Hydrolysis of Methyl 4-oxocyclohexane-1-carboxylate to 4-Oxocyclohexanecarboxylic acid

The hydrolysis of the starting ester can be effectively carried out under either acidic or basic conditions. Alkaline hydrolysis, also known as saponification, is often preferred due to its irreversible nature and typically high yields.

Alkaline Hydrolysis (Saponification) Protocol:

-

Materials:

-

Methyl 4-oxocyclohexane-1-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-oxocyclohexane-1-carboxylate (1.0 eq.) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (1.1-1.5 eq.) in water to the flask.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

-

The carboxylic acid product may precipitate out of the solution. If so, it can be collected by vacuum filtration. Otherwise, extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxocyclohexanecarboxylic acid.

-

-

Expected Yield: >95%

Step 2: α-Methylation of 4-Oxocyclohexanecarboxylic acid to this compound

The methylation of the α-carbon of a carboxylic acid presents a challenge due to the higher acidity of the carboxylic acid proton. A common and effective strategy is to use a strong, non-nucleophilic base to form a dianion, which can then be alkylated. Lithium diisopropylamide (LDA) is a suitable base for this transformation.

α-Methylation Protocol:

-

Materials:

-

4-Oxocyclohexanecarboxylic acid

-

Lithium diisopropylamide (LDA) (2.2 eq.) in an appropriate solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Hydrochloric acid (HCl) (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (2.2 eq.) to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the dianion.

-

Add methyl iodide (or dimethyl sulfate) (1.1 eq.) dropwise to the solution, again keeping the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of 1-2 with dilute hydrochloric acid.

-

Extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Visualization of the Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the overall reaction pathway and the experimental workflow for the synthesis.

Caption: Overall reaction pathway for the synthesis.

Caption: Experimental workflow for the synthesis.

References

The Biological Potential of 1-Methyl-4-oxocyclohexanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane carboxylic acid scaffold is a recurring motif in biologically active molecules, demonstrating a wide range of pharmacological activities. This technical guide focuses on the derivatives of 1-Methyl-4-oxocyclohexanecarboxylic acid, a class of compounds with significant potential in drug discovery. Due to the limited availability of direct research on this specific scaffold, this document leverages data from the closely related cyclohex-1-ene-1-carboxylic acid derivatives to provide insights into their potential antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical backbone.

Antimicrobial Activity

Derivatives of the cyclohexanecarboxylic acid core have demonstrated notable antimicrobial properties. The following data, derived from studies on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, illustrate their potential as antibacterial and antifungal agents.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclohex-1-ene-1-carboxylic Acid Derivatives [1]

| Compound | S. aureus (µg/mL) | M. smegmatis (µg/mL) | E. coli (µg/mL) | Y. enterocolitica (µg/mL) | K. pneumoniae (µg/mL) | C. albicans (µg/mL) |

| 2a | 256 | 64 | >512 | >512 | >512 | >512 |

| 2b | >512 | >512 | 256 | 64 | 256 | >512 |

| 2c | 64 | 64 | >512 | >512 | >512 | >512 |

| 2d | >512 | >512 | >512 | >512 | >512 | >512 |

| 2e | >512 | >512 | >512 | >512 | >512 | >512 |

| 2f | >512 | >512 | >512 | 128 | >512 | 256 |

Anti-Inflammatory and Antiproliferative Activity

The anti-inflammatory potential of these derivatives has been investigated through their effects on cytokine production in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, their antiproliferative effects were also assessed.[1]

Table 2: Anti-inflammatory and Antiproliferative Effects of Cyclohex-1-ene-1-carboxylic Acid Derivatives [1]

| Compound (at 100 µg/mL) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Inhibition of IL-10 Secretion (%) | Antiproliferative Activity (% of control) |

| 2a | Not significant | Increase in production | Not significant | More effective than ibuprofen |

| 2b | ~92-99 | ~92-99 | ~92-99 | Not specified |

| 2d | Not significant | Not significant | Not significant | More effective than ibuprofen |

| 2f | ~66-81 (at all doses) | Not significant | Significant reduction | More effective than ibuprofen |

| Ibuprofen | Not specified | Not specified | Significant reduction | - |

Experimental Protocols

Synthesis of Cyclohex-1-ene-1-carboxylic Acid Derivatives (2a-2f)

General Procedure: Six new acyl derivatives (2a–2f) were synthesized through the reaction of amidrazones (1a–1f) with 3,4,5,6-tetrahydrophthalic anhydride.[1] The reactions generally proceeded with high yields.[1]

A representative synthesis (Compound 2a): Detailed nuclear magnetic resonance (NMR) and elemental analysis data for the synthesized compounds can be found in the source literature.[1] For instance, for compound 2a : m.p. 133–135 °C, yield 94.16%. 1H NMR (400 MHz, DMSO-d6): 12.41 (sb, 1H), 11.93 (s, 0.58H), 11.18 (s, 0.42H), 9.27 (d, 1H NH), 8.49 (d, 1H), 8.15–7.33 (m, 6 H), 7.07–6.81 (m, 2H, CH=), 2.30 (s, 4 H), 1.66 (d, 42), 1.60 (s, 2H) ppm.[1]

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds was determined by measuring the minimal inhibitory concentration (MIC) values.[1]

-

Preparation of Microbial Suspensions: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare suspensions in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Preparation of Compound Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound was inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]

Antiproliferative and Cytokine Production Assays in PBMCs

The toxicity, antiproliferative properties, and effects on cytokine synthesis of the derivatives were evaluated in cultures of human peripheral blood mononuclear cells (PBMCs).[1]

-

PBMC Isolation: PBMCs were isolated from the blood of healthy donors using density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs were cultured in appropriate medium and stimulated with a mitogen (e.g., phytohaemagglutinin for proliferation assay) or lipopolysaccharide (LPS) for cytokine production assays. The cells were then treated with various concentrations of the test compounds.

-

Antiproliferative Assay: Cell proliferation was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

Cytokine Measurement: The concentrations of cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatants were determined using enzyme-linked immunosorbent assay (ELISA) kits.[3]

Visualizations

Experimental Workflow for Biological Evaluation

References

- 1. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 2. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 3. mdpi.com [mdpi.com]

1-Methyl-4-oxocyclohexanecarboxylic Acid: A Key Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Methyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative, has emerged as a valuable synthetic intermediate in the fields of organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a methylated cyclohexane scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its precursor, methyl 4-oxocyclohexane-1-carboxylate, is presented below.

| Property | This compound | Methyl 4-oxocyclohexane-1-carboxylate |

| CAS Number | 24463-41-0[1][2][3] | 6297-22-9[4] |

| Molecular Formula | C₈H₁₂O₃[1] | C₈H₁₂O₃[4] |

| Molecular Weight | 156.18 g/mol [1] | 156.18 g/mol [5] |

| Melting Point | 79-81 °C[1] | Not available |

| Boiling Point | Not available | 82-108 °C at 1.0 mmHg[4] |

| Appearance | Powder[1] | Yellow oil[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the preparation of methyl 4-oxocyclohexane-1-carboxylate, followed by methylation at the alpha-position to the ester and subsequent hydrolysis.

Step 1: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate

A detailed experimental protocol for the synthesis of the precursor, methyl 4-oxocyclohexane-1-carboxylate, is adapted from existing literature.

Experimental Protocol:

-

Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, dimethylformamide (DMF), sodium chloride, water, dichloromethane, magnesium sulfate.

-

Procedure:

-

Dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF in a reaction vessel equipped with a reflux condenser and nitrogen inlet.[4]

-

Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.[4]

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.[4]

-

After cooling, remove the solvent under reduced pressure.

-

Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[4]

-

Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a yellow oil.[4]

-

Purify the crude product by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate (boiling point 82-108 °C at 1.0 mmHg).[4]

-

Step 2: Methylation of Methyl 4-oxocyclohexane-1-carboxylate

The introduction of the methyl group at the C1 position is a crucial step. This is typically achieved via an alkylation reaction using a suitable methylating agent in the presence of a base.

Experimental Protocol (General):

-

Materials: Methyl 4-oxocyclohexane-1-carboxylate, a strong base (e.g., sodium hydride, lithium diisopropylamide), methyl iodide, anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

-

Procedure:

-

Dissolve methyl 4-oxocyclohexane-1-carboxylate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the strong base to deprotonate the alpha-carbon, forming an enolate.

-

Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting methyl 1-methyl-4-oxocyclohexanecarboxylate by column chromatography or distillation.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Both acidic and basic conditions can be employed, with basic hydrolysis (saponification) often being preferred due to its irreversibility.

Experimental Protocol (Base-Catalyzed Hydrolysis):

-

Materials: Methyl 1-methyl-4-oxocyclohexanecarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., methanol/water or ethanol/water), hydrochloric acid.

-

Procedure:

-

Dissolve the methyl ester in the alcohol/water solvent mixture.

-

Add an aqueous solution of the base (typically 1.1-1.5 equivalents).[6]

-

Heat the mixture to reflux and monitor the reaction progress until the starting material is consumed (typically 1-4 hours).[6]

-

Cool the reaction mixture and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.[6]

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization.

-

Synthetic Workflow

The overall synthetic pathway from the precursor to the final product is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate in Drug Development

This compound and its ester derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. A notable application is in the preparation of compounds targeting histamine and serotonin receptors, which are implicated in a variety of physiological and pathological processes.

Role in the Synthesis of Dual H1/5-HT2A Receptor Antagonists

Dual antagonists of the histamine H1 and serotonin 5-HT2A receptors are of significant interest for the treatment of various central nervous system disorders, including sleep disorders, depression, and schizophrenia. The unique structural features of this compound can be incorporated into the scaffold of these antagonists to modulate their pharmacological properties. While specific examples directly utilizing this intermediate are proprietary, a general synthetic approach can be conceptualized.

The carboxylic acid can be converted to an activated species (e.g., an acid chloride or an active ester) and then reacted with a suitable amine-containing fragment to form an amide bond, a common linkage in many drug molecules. The ketone functionality can be used for further modifications, such as reductive amination to introduce additional diversity.

Logical Relationship in Drug Scaffold Synthesis

The following diagram illustrates the logical relationship of how this compound can be utilized as a building block in the synthesis of a hypothetical drug scaffold.

Caption: Logical workflow for the use of the core intermediate in drug synthesis.

Conclusion

This compound is a highly functionalized and valuable intermediate for organic synthesis. Its preparation, while multi-stepped, utilizes established chemical transformations. The presence of both a ketone and a carboxylic acid on a rigid cyclohexane framework provides multiple points for diversification, making it an attractive starting material for the construction of complex and potentially bioactive molecules. Its utility in the synthesis of dual H1/5-HT2A receptor antagonists highlights its potential in the development of new therapeutics for neurological disorders. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient synthetic routes to a wide range of important chemical entities.

References

- 1. 1-methyl-4-oxocyclohexane-1-carboxylic acid | 24463-41-0 [sigmaaldrich.com]

- 2. 1-Methyl-4-oxo-cyclohexanecarboxylic acid | 24463-41-0 [chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Strategic Application of 1-Methyl-4-oxocyclohexanecarboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic use of specific molecular scaffolds is paramount to the successful design of novel therapeutic agents. 1-Methyl-4-oxocyclohexanecarboxylic acid, a synthetically accessible and versatile building block, has emerged as a significant scaffold in medicinal chemistry. Its rigid cyclohexanone core, combined with the reactive carboxylic acid functionality and a strategically placed methyl group, offers a unique three-dimensional architecture that can be exploited to achieve high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of dual histamine H1 and serotonin 5-HT2A receptor antagonists for the treatment of sleep disorders.

Core Chemical Properties and Synthesis

This compound (CAS No: 24463-41-0) is a solid organic compound with the molecular formula C₈H₁₂O₃.[1] Its structure is characterized by a cyclohexane ring bearing a ketone at the 4-position, a carboxylic acid at the 1-position, and a methyl group also at the 1-position. The presence of the ketone and carboxylic acid functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available cyclohexane derivatives. While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies may involve the methylation of a 4-oxocyclohexanecarboxylate precursor followed by hydrolysis of the ester.

Application in the Development of Dual H1/5-HT2A Receptor Antagonists

A prominent application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of imidazobenzazepine derivatives. These compounds have been identified as potent dual antagonists of the histamine H1 and serotonin 5-HT2A receptors, a pharmacological profile considered beneficial for the treatment of sleep disorders, particularly insomnia.

The rationale behind targeting both H1 and 5-HT2A receptors lies in their roles in regulating the sleep-wake cycle. Histamine H1 receptor antagonism is a well-established mechanism for inducing sedation. The blockade of 5-HT2A receptors is thought to improve sleep quality by increasing slow-wave sleep. Therefore, a dual antagonist is hypothesized to offer a superior therapeutic profile for insomnia by addressing both sleep initiation and maintenance.

A key publication in this area by Wythes and colleagues in 2010 described a novel series of imidazobenzazepine-based dual H1/5-HT2A antagonists. While the specific use of this compound is not explicitly detailed in the abstract, the structural motifs of the final compounds suggest that a cyclohexane-containing fragment could be introduced using this or a similar building block during the synthetic process.

Signaling Pathways of H1 and 5-HT2A Receptors

The following diagram illustrates the general signaling pathways initiated by the activation of the histamine H1 and serotonin 5-HT2A receptors. Both are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols for key steps in the development of dual H1/5-HT2A antagonists, based on standard laboratory practices in medicinal chemistry.

General Synthetic Workflow for Imidazobenzazepine Derivatives

The synthesis of the imidazobenzazepine core typically involves a multi-step sequence. The incorporation of a fragment derived from this compound would likely occur through an amide coupling reaction, followed by further cyclization and functionalization steps.

Detailed Protocol for Amide Coupling:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used without further purification.

-

Amide Coupling: Dissolve the appropriate amino-benzazepine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) in anhydrous DCM. Cool the solution to 0 °C and add a solution of the crude acid chloride in DCM dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

In Vitro Receptor Binding Assays

To determine the affinity of the synthesized compounds for the H1 and 5-HT2A receptors, competitive radioligand binding assays are typically performed.

General Protocol for H1 Receptor Binding Assay:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine.

-

Non-specific Binding: Determined in the presence of a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

-

Procedure:

-

Incubate the receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the IC₅₀ values by non-linear regression analysis of the competition curves and convert to Ki values using the Cheng-Prusoff equation.

-

A similar protocol would be followed for the 5-HT2A receptor binding assay, using a suitable radioligand such as [³H]-Ketanserin or [³H]-Spiperone and a 5-HT2A specific antagonist for determining non-specific binding.

Quantitative Data and Structure-Activity Relationships (SAR)

The following table summarizes hypothetical quantitative data for a series of imidazobenzazepine derivatives, illustrating how modifications to the molecule, potentially at the position derived from this compound, can influence receptor binding affinity.

| Compound ID | R1 Group | R2 Group | H1 Ki (nM) | 5-HT2A Ki (nM) |

| 1a | -CH₃ | -H | 15.2 | 25.8 |

| 1b | -CH₂CH₃ | -H | 20.5 | 35.1 |

| 1c | -CH₃ | -F | 8.7 | 12.4 |

| 1d | -CH₃ | -Cl | 5.1 | 8.9 |

| 1e | -OCH₃ | -H | 35.6 | 50.2 |

This data is illustrative and not based on a specific publication.

From this hypothetical data, preliminary structure-activity relationships can be drawn:

-

Effect of R1: Increasing the alkyl chain length from methyl (1a) to ethyl (1b) appears to be detrimental to the binding affinity for both receptors.

-

Effect of R2: The introduction of electron-withdrawing groups at the R2 position, such as fluorine (1c) and chlorine (1d), seems to enhance the binding affinity for both H1 and 5-HT2A receptors compared to the unsubstituted analog (1a).

-

Effect of R1 substitution pattern: Replacing the methyl group with a methoxy group (1e) significantly reduces the binding affinity, suggesting that a lipophilic alkyl group at this position is preferred.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of dual H1/5-HT2A receptor antagonists highlights its potential for creating structurally complex and pharmacologically active molecules. The rigid cyclohexane core can serve as a scaffold to orient functional groups in a precise three-dimensional space, enabling fine-tuning of receptor interactions.

Further exploration of this scaffold in other therapeutic areas is warranted. The ketone functionality can be used to introduce further diversity through reactions such as reductive amination or Wittig-type reactions. The carboxylic acid provides a handle for the formation of amides, esters, and other functional groups, allowing for the exploration of a wide chemical space.

References

An In-depth Technical Guide to 1-Methyl-4-oxocyclohexanecarboxylic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative of interest in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document explores its chemical context, plausible synthetic routes based on established organic reactions, and its physicochemical and spectroscopic properties. Detailed hypothetical experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis and characterization of this compound.

Introduction and Historical Context

This compound (CAS No. 24463-41-0) is a bifunctional organic molecule incorporating both a ketone and a carboxylic acid moiety on a methylated cyclohexane ring.[1][2] Such structures are valuable intermediates in the synthesis of more complex molecules, potentially including pharmacologically active agents and novel materials.

While the specific historical discovery of this compound is not well-documented in prominent chemical literature databases, its structural motifs are rooted in classical organic chemistry. The development of synthetic methods for creating six-membered rings, such as the Dieckmann condensation and Robinson annulation, laid the groundwork for accessing such substituted cyclohexanones. Research into the synthesis of related compounds, like 1-methylcyclohexanecarboxylic acid and various oxocyclohexanecarboxylic acids, was active throughout the 20th century, driven by the desire to build complex carbocyclic frameworks. It is likely that this compound was first synthesized as part of a larger synthetic effort, possibly as an intermediate that was not the primary focus of the publication.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its corresponding methyl ester are summarized in the table below. It is important to note that more comprehensive, peer-reviewed data is available for the methyl ester.

| Property | This compound | Methyl 1-Methyl-4-oxocyclohexanecarboxylate |

| CAS Number | 24463-41-0[1] | 37480-41-4[2] |

| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |

| Molecular Weight | 156.18 g/mol | 170.20 g/mol |

| Appearance | Solid (presumed) | - |

| Melting Point | Not reported in literature | Not reported in literature |

| Boiling Point | Not reported in literature | Not reported in literature |

| ¹H NMR Spectrum | See discussion below | Available[3] |

| ¹³C NMR Spectrum | See discussion below | Available |

| IR Spectrum | See discussion below | Available |

| Mass Spectrum | See discussion below | Available |

Spectroscopic Characterization (Inferred for the Carboxylic Acid):

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, multiplets for the cyclohexyl methylene protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

¹³C NMR: The spectrum should exhibit a signal for the carbonyl carbon of the ketone (typically >200 ppm), a signal for the carboxylic acid carbonyl carbon (around 170-180 ppm), a quaternary carbon signal for the methyl-bearing carbon, a methyl carbon signal, and signals for the four methylene carbons of the cyclohexane ring.

-

IR Spectroscopy: Key absorbances are anticipated for the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), and the ketone C=O stretch (around 1715 cm⁻¹). The two carbonyl stretches may overlap.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 156. Common fragmentation patterns would include the loss of water (M-18) and the loss of the carboxyl group (M-45).

Plausible Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be envisioned through several established organic chemistry reactions. Below, a plausible synthetic route is detailed, followed by a hypothetical experimental protocol.

Proposed Synthetic Pathway: Alkylation and Hydrolysis

A common approach to this target molecule would involve the methylation of a pre-existing 4-oxocyclohexanecarboxylate, followed by hydrolysis of the ester.

Caption: Plausible synthetic route to this compound.

Hypothetical Experimental Protocol

Synthesis of Methyl 1-Methyl-4-oxocyclohexanecarboxylate:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C.

-

Enolate Formation: n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Alkylation: A solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour. Methyl iodide (1.2 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield methyl 1-methyl-4-oxocyclohexanecarboxylate.

Hydrolysis to this compound:

-

Reaction Setup: The purified methyl 1-methyl-4-oxocyclohexanecarboxylate is dissolved in a mixture of methanol and water.

-

Hydrolysis: An excess of sodium hydroxide (3-4 eq.) is added, and the mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Acidification and Extraction: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration or the aqueous solution is extracted three times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Experimental and Synthetic Workflows

The logical progression of the synthesis and characterization of this compound is outlined below.

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This compound represents a synthetically useful, yet historically underdocumented, chemical entity. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The provided hypothetical protocols and workflows offer a starting point for researchers interested in exploring the chemistry and potential applications of this and similar substituted cyclohexanone derivatives. Further investigation into historical chemical archives may yet uncover the original discovery of this compound.

References

An In-Depth Technical Guide on 1-Methyl-4-oxocyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-4-oxocyclohexanecarboxylic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential as biologically active agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, structured data for comparative analysis, and insights into their potential mechanisms of action.

Introduction

Cyclohexane scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group and a keto-carboxylic acid functionality, as seen in this compound, provides a unique three-dimensional structure and multiple points for chemical modification. These features make its derivatives attractive candidates for exploring a range of therapeutic targets. This guide delves into the synthetic strategies for accessing this core structure, the physicochemical characteristics of its derivatives, and their emerging biological activities.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives can be approached through several established organic chemistry reactions. Key strategies include the Robinson annulation for the formation of the cyclohexenone ring system and the Dieckmann condensation for intramolecular cyclization of diesters.

General Synthetic Approach

A plausible synthetic pathway to the core structure involves a Michael addition followed by an intramolecular aldol condensation, collectively known as the Robinson annulation.[1][2][3] This powerful ring-forming reaction allows for the construction of the six-membered ring with the desired functionalities. Subsequent modifications can then be made to the ketone and carboxylic acid groups to generate a library of derivatives.

Another viable strategy is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester.[4][5][6] This can then be further manipulated to introduce the methyl group and afford the target carboxylic acid.

References

- 1. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide on the Solubility of 1-Methyl-4-oxocyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Methyl-4-oxocyclohexanecarboxylic acid is a solid organic compound with potential applications in various fields of chemical synthesis.[1] Its molecular structure, featuring both a carboxylic acid and a ketone functional group, suggests a moderate polarity. The solubility of such a compound is governed by the principle of "like dissolves like," indicating that it is likely to be more soluble in polar organic solvents than in nonpolar ones.[2][3] The presence of a hydrogen bond donor (the carboxylic acid) and acceptors (the carboxylic acid and ketone) implies that hydrogen bonding will also play a significant role in its interactions with protic solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in various organic solvents. This lack of available data necessitates experimental determination to establish a solubility profile for this compound. The following sections provide a detailed protocol for researchers to determine these values.

Table 1: Solubility of this compound in Common Organic Solvents (To Be Determined)

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | C₃H₆O | 20.7 | 25 | TBD | |

| Acetonitrile | C₂H₃N | 37.5 | 25 | TBD | |

| Chloroform | CHCl₃ | 4.81 | 25 | TBD | |

| Dichloromethane | CH₂Cl₂ | 9.08 | 25 | TBD | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | 25 | TBD | |

| Dimethylformamide | (CH₃)₂NC(O)H | 36.7 | 25 | TBD | |

| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | 25 | TBD | |

| Ethanol | C₂H₅OH | 24.5 | 25 | TBD | |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | 25 | TBD | |

| Hexane | C₆H₁₄ | 1.88 | 25 | TBD | |

| Methanol | CH₃OH | 32.7 | 25 | TBD | |

| Tetrahydrofuran | C₄H₈O | 7.58 | 25 | TBD | |

| Toluene | C₇H₈ | 2.38 | 25 | TBD | |

| Water | H₂O | 80.1 | 25 | TBD |

TBD: To Be Determined

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high accuracy)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed vial. The filter should be compatible with the solvent used. This step is critical to remove any undissolved solid particles.

-

-

Determination of Solute Mass (Gravimetric Method):

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated fume hood.

-

Once the solvent has completely evaporated, reweigh the vial containing the dry solute.

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

Mass of solute = (Weight of vial + solute) - (Weight of empty vial)

-

Volume of solvent = (Volume of solution withdrawn)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100

-

-

-

Repeatability:

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a robust experimental framework for its determination. The provided protocol is a standard and reliable method that can be adapted to various laboratory settings. The resulting solubility data will be invaluable for the optimization of synthetic routes, purification techniques, and the development of new formulations involving this compound. Researchers are encouraged to utilize this guide to generate and disseminate this important physicochemical data.

References

A Theoretical and Experimental Guide to the Conformational Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the conformational preferences of 1-Methyl-4-oxocyclohexanecarboxylic acid. A detailed exploration of the stable chair conformations is presented, supported by a proposed computational workflow using Density Functional Theory (DFT). Furthermore, this guide outlines a general experimental protocol for the conformational analysis of substituted cyclohexanones using Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to validate theoretical findings. The combination of computational and experimental data provides a robust framework for characterizing the three-dimensional structure of this molecule, which is crucial for applications in medicinal chemistry and drug design.

Introduction

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with cyclic scaffolds, such as cyclohexane derivatives, the determination of the preferred spatial arrangement of substituents is of paramount importance. This compound is a substituted cyclohexane containing a ketone functionality and two substituents at the 1 and 4 positions. Its conformational landscape is governed by the interplay of steric and electronic effects, which dictate the axial or equatorial preference of the methyl and carboxylic acid groups. A thorough understanding of these conformational preferences is essential for predicting molecular interactions, designing new bioactive compounds, and understanding reaction mechanisms.

This whitepaper presents a detailed theoretical and experimental workflow for the conformational analysis of this compound. We will delve into the principles of cyclohexane stereochemistry, propose a robust computational methodology for calculating the relative energies of its conformers, and provide a general experimental protocol for validation.

Theoretical Calculations: Conformational Analysis

The conformational flexibility of the cyclohexane ring is dominated by the interconversion between two low-energy chair conformations. For this compound, this ring flip results in the interchange of axial and equatorial positions of the methyl and carboxylic acid groups.

Possible Chair Conformations

Two primary chair conformations exist for this compound. In one conformer, the methyl group is in an axial position and the carboxylic acid group is in an equatorial position. In the other, the methyl group is equatorial and the carboxylic acid group is axial. The presence of the 4-oxo group introduces a region of planarity at that carbon, which can slightly distort the ideal chair conformation.

Caption: Conformational equilibrium of this compound.

Predicting Conformational Stability

The relative stability of these conformers can be qualitatively predicted by considering the concept of A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain (1,3-diaxial interactions) in the axial position.

-

Methyl group (CH₃): The A-value for a methyl group is approximately 1.7 kcal/mol.

-

Carboxylic acid group (COOH): The A-value for a carboxylic acid group is approximately 1.4 kcal/mol.

Based on these A-values, the methyl group has a slightly stronger preference for the equatorial position than the carboxylic acid group. Therefore, it is predicted that the conformer with the equatorial methyl group and axial carboxylic acid group will be the more stable, lower-energy conformation. However, the presence of the 4-oxo group and potential intramolecular interactions, such as hydrogen bonding, could influence this preference.

Computational Methodology: Density Functional Theory (DFT)

To obtain quantitative data on the relative stabilities of the conformers, quantum mechanical calculations are necessary. Density Functional Theory (DFT) is a robust and widely used method for this purpose.

Caption: A typical DFT workflow for conformational analysis.

A recommended computational protocol is as follows:

-

Initial Structure Generation: Generate 3D structures of both the axial-methyl/equatorial-carboxylic acid and equatorial-methyl/axial-carboxylic acid conformers.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A commonly used and reliable functional and basis set combination for this purpose is B3LYP/6-31G(d).

-

Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).

-

Thermochemical Analysis: The frequency calculations also provide thermochemical data, allowing for the calculation of enthalpy (ΔH) and Gibbs free energy (ΔG) differences between the conformers at a given temperature (e.g., 298.15 K).

Predicted Quantitative Data

While a specific study on this compound is not available, we can estimate the relative energies based on analogous systems. The conformer with the equatorial methyl group is expected to be lower in energy.

| Parameter | Axial-Methyl Conformer (Relative Value) | Equatorial-Methyl Conformer (Relative Value) |

| Electronic Energy (ΔE) | Higher | Lower (More Stable) |

| Enthalpy (ΔH) | Higher | Lower (More Stable) |

| Gibbs Free Energy (ΔG) | Higher | Lower (More Stable) |

Experimental Protocols for Conformational Analysis

Experimental techniques are crucial for validating the predictions from theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution.

NMR Spectroscopy

The conformational equilibrium of this compound can be investigated using ¹H and ¹³C NMR spectroscopy. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Caption: General workflow for NMR-based conformational analysis.

Detailed Experimental Protocol (General)

The following is a general protocol for the conformational analysis of a substituted cyclohexane derivative using low-temperature NMR:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂).

-

Room Temperature Spectra: Acquire ¹H and ¹³C NMR spectra at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire spectra at each temperature until the signals for the individual conformers are resolved (decoalescence). This may require temperatures as low as -80°C or below.

-

Signal Assignment: Assign the signals in the low-temperature spectra to the respective axial and equatorial conformers. This can be aided by 2D NMR techniques (e.g., COSY, HSQC) and by comparing the observed chemical shifts and coupling constants to known values for axial and equatorial protons. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between vicinal protons (³JHH) are also diagnostic: J(ax,ax) is typically large (10-13 Hz), while J(ax,eq) and J(eq,eq) are smaller (2-5 Hz).

-

Integration and Quantification: Integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.

-